3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Overview
Description
Compounds of this nature are typically organic molecules that may have potential applications in various fields such as medicinal chemistry, materials science, and more .
Synthesis Analysis
The synthesis of such compounds usually involves several steps, each requiring specific reagents and conditions . The exact process would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and mass spectrometry . X-ray crystallography can also provide detailed information about the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The reactivity of a compound is determined by its structure. Functional groups, steric effects, and electronic factors all play a role . The compound’s reactions could be studied under various conditions to understand its behavior .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, density, and refractive index can be determined using various experimental techniques . These properties can give insights into the compound’s stability, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O3/c1-28-17-4-2-3-15(13-17)20(27)25-11-9-21(10-12-25)23-18(19(26)24-21)14-5-7-16(22)8-6-14/h2-8,13H,9-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGSCQZWNOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-8-(3-methoxybenzoyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
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